![molecular formula C12H13AsN2O5S B14746489 (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid CAS No. 5410-60-6](/img/structure/B14746489.png)
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid is an organoarsenic compound that features both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid typically involves the reaction of 4-aminobenzenesulfonamide with an arsonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as diazotization, coupling, and subsequent purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, precise temperature control, and efficient purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)phosphonic acid: Similar structure but contains a phosphonic acid group instead of an arsonic acid group.
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)boronic acid: Contains a boronic acid group, offering different reactivity and applications.
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)carboxylic acid: Features a carboxylic acid group, which affects its chemical properties and uses.
Uniqueness
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5410-60-6 |
|---|---|
Molecular Formula |
C12H13AsN2O5S |
Molecular Weight |
372.23 g/mol |
IUPAC Name |
[4-[(4-aminophenyl)sulfonylamino]phenyl]arsonic acid |
InChI |
InChI=1S/C12H13AsN2O5S/c14-10-3-7-12(8-4-10)21(19,20)15-11-5-1-9(2-6-11)13(16,17)18/h1-8,15H,14H2,(H2,16,17,18) |
InChI Key |
NGIQTCFKKARFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


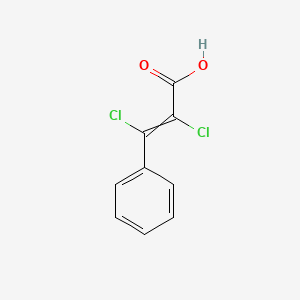

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
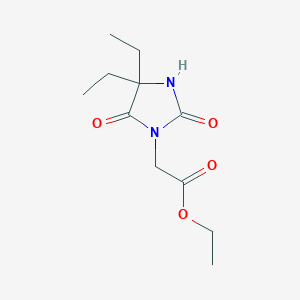
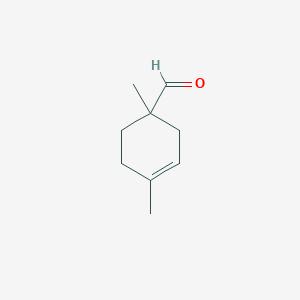
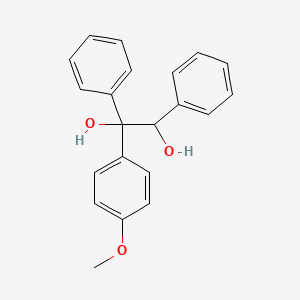

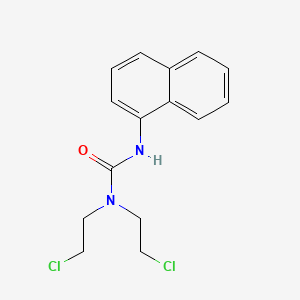

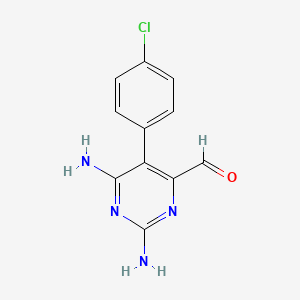

![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)

